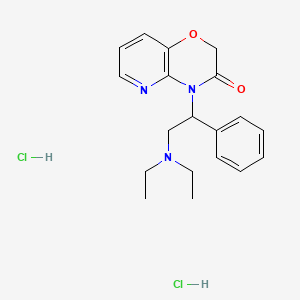
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil is a complex organic compound that features a unique combination of functional groups, including a phenylmethoxy group, a methylphenylselenenyl group, and a thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Phenylmethoxy Group: This can be achieved through the reaction of benzyl alcohol with a suitable protecting group.
Introduction of the Methylphenylselenenyl Group: This step involves the reaction of a methylphenylselenium compound with the intermediate.
Formation of the Thioxo Group: This can be done by introducing sulfur into the compound through a suitable reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
化学反応の分析
Types of Reactions
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the methylphenylselenenyl group can be oxidized to form selenoxide.
Reduction: The thioxo group can be reduced to a thiol group under suitable conditions.
Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of selenium-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil involves its interaction with molecular targets in biological systems. The selenium atom in the methylphenylselenenyl group can interact with various enzymes and proteins, potentially leading to antioxidant effects. The thioxo group can also interact with biological molecules, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A compound with similar structural features but different functional groups.
2-Methylphenethylamine: Another compound with a methylphenyl group but different overall structure.
Uniqueness
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Its combination of functional groups also makes it a versatile compound for various applications.
特性
CAS番号 |
172256-11-0 |
|---|---|
分子式 |
C22H24N2O3Se |
分子量 |
443.4 g/mol |
IUPAC名 |
6-(3-methylphenyl)selanyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N2O3Se/c1-15(2)19-20(25)23-22(26)24(14-27-13-17-9-5-4-6-10-17)21(19)28-18-11-7-8-16(3)12-18/h4-12,15H,13-14H2,1-3H3,(H,23,25,26) |
InChIキー |
CGJRRKRSKPAOPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)[Se]C2=C(C(=O)NC(=O)N2COCC3=CC=CC=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



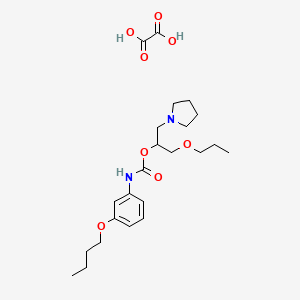
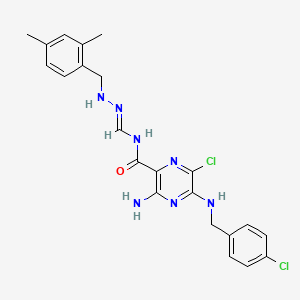
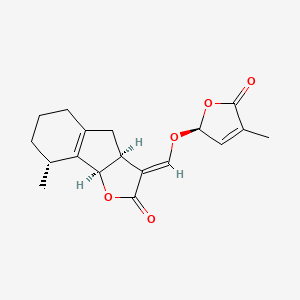

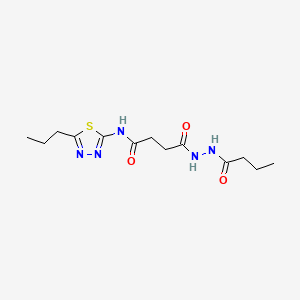
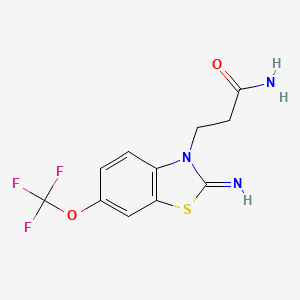
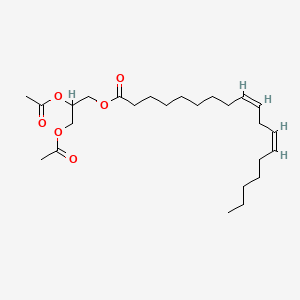
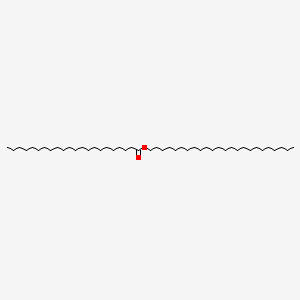

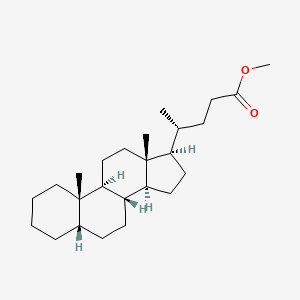
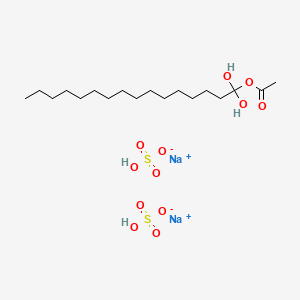
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
